N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide
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Overview
Description
N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide is an organic compound characterized by the presence of a biphenyl group substituted with a cyano group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of 4’-cyano[1,1’-biphenyl]-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor function by blocking ligand binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine substituent instead of a cyano group.
N-(4-hydroxyphenyl)acetamide:
4’-(4-fluorophenyl)acetanilide: Contains a fluorine substituent and is studied for its biological activities.
Uniqueness
N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide is unique due to the presence of both cyano and acetamide functional groups, which confer distinct chemical reactivity and potential biological activities. Its biphenyl structure also contributes to its stability and versatility in various applications .
Properties
CAS No. |
893738-63-1 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[3-(4-cyanophenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O/c1-11(18)17-15-4-2-3-14(9-15)13-7-5-12(10-16)6-8-13/h2-9H,1H3,(H,17,18) |
InChI Key |
CFESTTCKUORSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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